Pomalidomide-5-C14-NH2 (hydrochloride)
Description
Contextualization of Pomalidomide (B1683931) within Immunomodulatory Agents (IMiDs)
Pomalidomide is a potent member of the class of compounds known as immunomodulatory agents, or IMiDs. nih.gov These agents are recognized for their pleiotropic effects, meaning they exert multiple, distinct actions on the biological system. nih.gov The IMiD class, which also includes thalidomide (B1683933) and lenalidomide (B1683929), was developed following the discovery of the anti-inflammatory and anti-angiogenic properties of thalidomide. wikipedia.org Pomalidomide is a structural analogue of thalidomide and is considered a third-generation IMiD, demonstrating greater potency in preclinical studies compared to its predecessors. nih.govtandfonline.com
The primary mechanism of action for Pomalidomide and other IMiDs involves targeting the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN). wikipedia.orgnih.govnih.govmedchemexpress.com By binding to Cereblon, Pomalidomide acts as a "molecular glue," inducing the recruitment of specific substrate proteins to the E3 ligase for ubiquitination and subsequent degradation by the proteasome. nih.govmedchemexpress.comresearchgate.net Key substrates targeted through this mechanism are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov The degradation of these factors, which act as repressors in T-cells, leads to a cascade of downstream effects. nih.gov
The key activities of Pomalidomide as an IMiD are summarized below:
Immunomodulation: Pomalidomide enhances the immune system's ability to combat malignant cells. It co-stimulates T-cells and Natural Killer (NK) cells, leading to increased production of cytokines like Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). nih.govnih.govoup.com This action also boosts NK cell-mediated antibody-dependent cell-mediated cytotoxicity (ADCC). nih.govnih.gov
Anti-proliferative Activity: The compound directly inhibits the growth of tumor cells by inducing cell cycle arrest and apoptosis (programmed cell death). nih.gov
Anti-angiogenic Properties: Pomalidomide hinders the formation of new blood vessels (angiogenesis), a process critical for tumor growth, by interfering with factors such as vascular endothelial growth factor (VEGF). nih.govnih.govoup.com
| Property | Description | Key Molecular Target |
| Immunomodulation | Co-stimulation of T-cells and NK cells; enhanced cytokine production (e.g., IL-2). nih.govnih.gov | Cereblon (CRBN) leading to degradation of Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov |
| Anti-angiogenesis | Inhibition of new blood vessel formation. nih.govnih.gov | Downregulation of pro-angiogenic factors like VEGF. oup.com |
| Direct Anti-Tumor | Induction of cell cycle arrest and apoptosis in malignant cells. nih.gov | Multiple downstream pathways including caspase-8 induction. nih.gov |
Rationale for Carbon-14 (B1195169) Isotopic Labeling in Drug Discovery and Development Research
The incorporation of a Carbon-14 (¹⁴C) isotope into a drug molecule like Pomalidomide to create Pomalidomide-5-C14-NH2 (hydrochloride) is a crucial technique in pharmaceutical research. openmedscience.com Carbon-14 is a radioactive isotope of carbon with a long half-life of approximately 5,730 years, making it ideal for tracking molecules through complex biological and metabolic processes without significant decay during the study period. openmedscience.comopenmedscience.com
The fundamental advantage of using ¹⁴C is that it is chemically identical to the stable carbon-12 atom. openmedscience.com When a ¹⁴C atom is substituted into a molecule, it does not alter the compound's chemical, pharmacological, or biological properties. openmedscience.com This ensures that the labeled drug behaves identically to its non-labeled counterpart within a biological system, providing an accurate and authentic trace of its journey. openmedscience.com
This technique is considered a "gold standard" in drug development for several reasons: nih.govacs.org
High Sensitivity: Radiolabeling allows for the detection and quantification of the drug and its metabolites at very low concentrations, often below the limits of detection for standard analytical methods like mass spectrometry. openmedscience.com
Metabolically Stable Labeling: The ¹⁴C label can be placed in a metabolically stable position within the molecule's core structure. researchgate.netnih.gov This prevents the label from being cleaved off during metabolism, ensuring that all drug-related material can be tracked. nih.gov
Comprehensive Mass Balance: It enables researchers to perform mass balance studies, which account for the total administered dose and its distribution and elimination from the body through various routes like urine, feces, and expired air. openmedscience.comnih.gov
Overview of Key Research Areas Utilizing Radiolabeled Compounds in Preclinical Studies
Radiolabeled compounds, particularly those labeled with Carbon-14, are indispensable tools in preclinical research, providing vital data required by regulatory agencies to assess the safety and efficacy of a new drug candidate. nih.govnih.gov These studies are primarily focused on understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound. openmedscience.comnih.gov
Key preclinical research applications for compounds like Pomalidomide-5-C14-NH2 (hydrochloride) include:
Metabolism Studies: Researchers can identify and quantify all metabolites of the parent drug. researchgate.netnih.govproquest.com This is crucial for determining if any metabolites are pharmacologically active or potentially toxic.
Tissue Distribution: Whole-body autoradiography (WBA) is a technique used with ¹⁴C-labeled compounds to visualize their distribution and accumulation in various organs and tissues over time. nih.govacs.org This helps identify target organs and areas of unexpected drug concentration.
Pharmacokinetic (PK) Studies: These studies determine the extent and rate of absorption, bioavailability, and the routes and rates of excretion of the drug and its metabolites. nih.govproquest.com
Transporter and Drug-Drug Interaction Studies: Radiolabeled compounds are used in in vitro assays to determine if a drug candidate interacts with cellular transporters or to study how its ADME profile is affected by co-administration with other drugs. openmedscience.comproquest.com
| Preclinical Study Type | Objective | Information Gained |
| Mass Balance | To account for the total recovery of the administered radioactive dose. openmedscience.com | Determines primary routes and overall rate of excretion (urine, feces, etc.). |
| Metabolite Profiling | To identify and quantify the chemical derivatives (metabolites) formed from the parent drug. researchgate.net | Elucidates metabolic pathways and identifies potentially active or toxic metabolites. |
| Tissue Distribution (WBA) | To visualize the distribution of the drug throughout the body. nih.gov | Identifies target tissues and organs where the drug accumulates. |
| Bioavailability | To determine the fraction of the administered dose that reaches systemic circulation. openmedscience.com | Assesses the efficiency of absorption. |
Properties
Molecular Formula |
C27H41ClN4O4 |
|---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
5-(14-aminotetradecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C27H40N4O4.ClH/c28-17-11-9-7-5-3-1-2-4-6-8-10-12-18-29-20-13-14-21-22(19-20)27(35)31(26(21)34)23-15-16-24(32)30-25(23)33;/h13-14,19,23,29H,1-12,15-18,28H2,(H,30,32,33);1H |
InChI Key |
CWAMIYMVDUEBQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
Synthesis and Characterization of Pomalidomide 5 C14 Nh2 Hydrochloride
Radiochemical Synthesis Pathways for Carbon-14 (B1195169) Incorporation
The introduction of a Carbon-14 atom into the pomalidomide (B1683931) structure, specifically at the C5-amino group (commonly referred to as the C4-amino position in modern nomenclature), requires a strategic synthetic approach.
The choice of labeling position is critical for the utility of a radiotracer in research. The primary goal is to place the radioisotope on a metabolically stable part of the molecule to ensure that the detected radioactivity corresponds to the parent compound and its relevant metabolites throughout the duration of a study.
Studies on pomalidomide's metabolism have shown that the molecule undergoes extensive biotransformation, including hydroxylation followed by glucuronidation and hydrolysis of the glutarimide (B196013) ring. nih.gov The primary metabolic pathways involve cytochrome P450 enzymes. nih.govresearchgate.net Placing the ¹⁴C label on the core phthalimide (B116566) ring, as is conventional, is advantageous because this part of the structure is expected to be present in the major metabolites, allowing for a comprehensive mass balance analysis of the drug's fate in the body. nih.govresearchgate.net
Labeling at the C5-amino group would require careful consideration of its metabolic stability. If the amine or a substituent attached to it were rapidly cleaved in vivo, the radiolabel could dissociate from the core structure, leading to inaccurate tracking of the pharmacologically active moiety. However, a C5-amino labeled analog could be valuable for studying specific metabolic pathways involving this functional group or for the development of derivatives and proteolysis targeting chimeras (PROTACs) where the amine serves as a conjugation point. nih.govresearchgate.net
The synthesis of a C5-amino labeled pomalidomide would most practically be achieved through a direct, multi-step synthesis rather than isotopic exchange.
A plausible synthetic route could be adapted from methods used to create pomalidomide derivatives. researchgate.netresearchgate.net This approach would likely involve the nucleophilic aromatic substitution (SNAr) reaction of a precursor like 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione with a ¹⁴C-labeled amine (e.g., ¹⁴C-ammonia or a primary amine containing a ¹⁴C-methyl or other small alkyl group). researchgate.netnih.gov This method allows for the precise and high-yield placement of the label. The reaction is typically performed in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) with a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov
Following the successful incorporation of the ¹⁴C-labeled amino group, the final product would be converted to its hydrochloride salt by treatment with hydrochloric acid to improve its solubility and handling characteristics.
Radiochemical and Chemical Purity Assessment
Ensuring the purity of a radiolabeled compound is paramount for the validity of experimental results. unm.edu Purity is assessed in two distinct categories: radiochemical purity and chemical purity.
Standard methods for determining RCP include:
Radio-Thin-Layer Chromatography (radio-TLC): A common, rapid technique where the compound is spotted on a TLC plate (e.g., silica (B1680970) gel-impregnated glass fiber sheets, ITLC-SG) and developed with an appropriate solvent system. unm.edu The plate is then scanned with a radiation detector to determine the distribution of radioactivity. The Rf (retention factor) value of the spot corresponding to the product is compared to that of a non-radioactive reference standard.
Radio-High-Performance Liquid Chromatography (radio-HPLC): This method offers higher resolution and is considered a gold standard for purity analysis. unm.edu The sample is injected into an HPLC system equipped with both a conventional detector (e.g., UV) and a radioactivity detector connected in series. This dual-detector setup allows for the simultaneous determination of the chemical identity and the radioactivity of each peak in the chromatogram, providing an accurate measure of RCP. unm.edu
The chemical identity and purity of the bulk, non-radioactive compound and any synthetic intermediates must be rigorously confirmed. Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the chemical purity of pomalidomide and quantifying any related substances or impurities. ijisrt.comgoogle.com Stress testing under various conditions (acidic, alkaline, oxidative, thermal, and photolytic) is performed to identify potential degradation products. nih.gov A variety of HPLC methods have been developed and validated for this purpose. researchgate.netresearchgate.net
Below is an interactive table summarizing typical HPLC conditions used for pomalidomide analysis.
Interactive Table: HPLC Methods for Pomalidomide Purity Analysis| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Column | Inertsil ODS-SP (250 mm × 4.6 mm, 5 µm) nih.gov | Agilent C18 (150 × 4.6mm, 5 μm) google.com | Kromasil C18 (4.6×150 mm, 5μm) researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | 5:95:0.1 Acetonitrile:Water:Phosphoric Acid google.com | 0.1% Orthophosphoric Acid (pH 1.9) researchgate.net |
| Mobile Phase B | Acetonitrile nih.gov | 25:75:0.1 Acetonitrile:Water:Phosphoric Acid google.com | 60:40 Acetonitrile:Mobile Phase A researchgate.net |
| Elution Mode | Gradient nih.gov | Gradient google.com | Gradient researchgate.net |
| Flow Rate | 1.0 mL/min (typical) | 1.0 mL/min google.com | 1.0 mL/min researchgate.net |
| Detection | UV at 226 nm google.com | UV at 220 nm researchgate.net | UV (Wavelength varies) |
| Select to View Details | View Method 1 | View Method 2 | View Method 3 |
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the non-radioactive analog, ensuring that the synthesis proceeded as expected. nih.govchemicalbook.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass data to confirm the elemental composition of pomalidomide and to identify and characterize process-related impurities and degradation products. nih.govresearchgate.net
Physicochemical Considerations for Radiolabeled Pomalidomide in Research Media
The behavior of a radiolabeled compound in experimental media is crucial for designing and interpreting in vitro studies. Pomalidomide itself has very low aqueous solubility (about 0.01 mg/mL). nih.gov To overcome this, the hydrochloride salt form is prepared, which significantly increases its solubility in aqueous buffers and cell culture media commonly used in research.
The stability of Pomalidomide-5-C14-NH2 (hydrochloride) in these media must be assessed under the specific experimental conditions (e.g., temperature, pH, duration). Pomalidomide has been found to be unstable under acidic, alkaline, and oxidative stress conditions. nih.gov Degradation of the radiolabeled compound during an experiment could lead to the generation of radiolabeled artifacts, potentially confounding the results. Therefore, preliminary stability tests are essential to ensure that the observed radioactivity throughout an assay corresponds to the intact parent compound.
Solution Stability and Storage Conditions
The stability and proper storage of Pomalidomide-5-C14-NH2 (hydrochloride) are essential to maintain its chemical integrity and efficacy for research applications. Data from pomalidomide and its various analogues provide a clear guideline for its handling.
For the solid, powder form of pomalidomide derivatives, storage at cool and dry conditions is recommended. sigmaaldrich.combiochempeg.com Specifically, temperatures between 2-8°C in a sealed container away from moisture are often advised. sigmaaldrich.comsigmaaldrich.com
When prepared as a stock solution, the stability is dependent on the solvent and temperature. For similar pomalidomide-based PROTAC linkers dissolved in solvents like DMSO, long-term storage is recommended at ultra-low temperatures. medchemexpress.commedchemexpress.com Storing aliquots of the solution helps to prevent degradation from repeated freeze-thaw cycles. medchemexpress.com
A study on the quantification of pomalidomide in human plasma found that its stability is enhanced in an acidic environment. nih.gov When plasma samples were pre-stabilized with 0.1% HCl, pomalidomide was stable for up to 8 hours at room temperature, compared to only 2 hours for non-stabilized samples. nih.gov The compound also demonstrated good stability through four freeze-thaw cycles and for 24 hours post-preparation at 4°C. nih.gov
Table 2: Recommended Storage and Stability Conditions
| Form | Solvent | Storage Temperature | Duration | Citation |
|---|---|---|---|---|
| Solid (Powder) | N/A | 2-8°C | Long-term | sigmaaldrich.comsigmaaldrich.com |
| Solid (Powder) | N/A | -5°C | Long-term (in dry, dark conditions) | biochempeg.com |
| Stock Solution | DMSO | -80°C | Up to 6 months | medchemexpress.commedchemexpress.com |
| Stock Solution | DMSO | -20°C | Up to 1 month | medchemexpress.commedchemexpress.com |
| In Plasma (with 0.1% HCl) | Plasma | Room Temperature | Up to 8 hours | nih.gov |
Preclinical Pharmacokinetic Investigations of Pomalidomide 5 C14 Nh2 Hydrochloride
Absorption Studies in In Vitro Systems and Preclinical Models
The absorption of a compound following administration is a critical determinant of its therapeutic efficacy. This section explores the mechanisms of gastrointestinal absorption and the absolute bioavailability of pomalidomide (B1683931) in preclinical settings.
Mechanisms of Gastrointestinal Absorption
Following oral administration, pomalidomide is well absorbed. nih.govnih.gov Studies in healthy human subjects receiving a single oral dose of [14C]pomalidomide demonstrated good oral absorption, with approximately 73% of the radioactive dose recovered in urine. nih.govnih.gov The peak plasma concentrations (Cmax) are typically reached between 2 and 3 hours post-dose in both patients with multiple myeloma and healthy subjects, indicating relatively rapid absorption from the gastrointestinal tract. nih.govbms.com
Absolute Bioavailability Assessment in Animal Models
Preclinical studies in rats have been conducted to determine the absolute bioavailability of pomalidomide. These investigations are crucial for understanding the fraction of an orally administered dose that reaches systemic circulation.
| Animal Model | Bioavailability (%) |
|---|---|
| Rat | 47.4 |
Distribution Studies in Preclinical Models and In Vivo Tracer Applications
The distribution of a drug throughout the body dictates its concentration at the site of action and in other tissues, influencing both its efficacy and potential for off-target effects. The use of radiolabeled compounds like Pomalidomide-5-C14-NH2 (hydrochloride) is instrumental in these studies.
Quantitative Tissue Distribution Profiling Using Whole-Body Autoradiography and Scintillation Counting
Quantitative whole-body autoradiography (QWBA) is a powerful imaging technique used to visualize and quantify the distribution of a radiolabeled drug throughout the entire body of an animal model. nih.govqps.comresearchgate.net This method provides a comprehensive overview of tissue penetration and accumulation over time.
Following administration of [14C]-labeled pomalidomide to rats, radioactivity is widely distributed in various tissues. nih.gov QWBA studies can reveal specific sites of accumulation and retention, providing valuable insights into the compound's pharmacokinetic behavior in vivo. researchgate.net Scintillation counting of individual tissues complements QWBA by providing precise quantitative data on the concentration of the radiolabeled compound in specific organs. nih.gov
Blood-to-Plasma Concentration Ratios
The blood-to-plasma concentration ratio (B/P ratio) is a key parameter that indicates the extent of a drug's distribution into red blood cells. A B/P ratio greater than 1 suggests partitioning into red blood cells, while a ratio less than 1 indicates that the drug is primarily confined to the plasma.
| Animal Model | Blood-to-Plasma Ratio |
|---|---|
| Mouse (Control) | 0.719 nih.gov |
| Mouse (Humanized-liver) | 0.755 nih.gov |
The blood-to-plasma concentration ratios for pomalidomide in mice were found to be 0.719 in control mice and 0.755 in humanized-liver mice, suggesting that pomalidomide has a slightly lower distribution into red blood cells compared to plasma. nih.gov
Penetration into Specific Biological Compartments in Animal Models (e.g., Central Nervous System, Reproductive Tissues)
The ability of a compound to penetrate specific biological barriers, such as the blood-brain barrier (BBB) and the blood-testis barrier, is a critical aspect of its pharmacokinetic profile.
Central Nervous System (CNS) Penetration:
Preclinical studies in rats have demonstrated that pomalidomide can cross the blood-brain barrier. nih.gov This is a significant finding, as the BBB restricts the entry of many substances into the brain.
| Animal Model | CNS Penetration (%) |
|---|---|
| Rat | ~39 nih.gov |
The CNS penetration of approximately 39% in rats indicates that pomalidomide can achieve significant concentrations in the central nervous system. nih.gov This characteristic is particularly relevant for its potential therapeutic applications in CNS malignancies. nih.gov
Reproductive Tissues:
Pomalidomide has been shown to be present in the semen of patients receiving the drug. bms.com While specific preclinical data on the concentration in reproductive tissues from animal models is limited in the provided search results, this finding in humans underscores the compound's ability to penetrate reproductive compartments.
Metabolic Fate Elucidation of Pomalidomide-5-C14-NH2 (hydrochloride)
The metabolic disposition of pomalidomide has been extensively studied following oral administration of radiolabeled [14C]pomalidomide in preclinical models and human subjects. These investigations reveal that pomalidomide undergoes extensive metabolism, with the parent compound being the major circulating component, but metabolites constituting the majority of the excreted dose. nih.govnih.gov The clearance of pomalidomide is multifaceted, involving both cytochrome P450 (CYP)-mediated enzymatic pathways and non-enzymatic hydrolysis. nih.govresearchgate.netnih.gov
Identification and Structural Characterization of Metabolites
Following a single oral dose of [14C]pomalidomide, multiple metabolites have been identified in plasma, urine, and feces. fda.gov While pomalidomide itself accounts for approximately 70% of the circulating radioactivity in plasma, no single metabolite exceeds 10% of the parent compound's concentration, indicating that none are considered major circulating metabolites. nih.govnih.govfda.gov
Metabolite profiling has led to the structural characterization of at least eight distinct metabolites. fda.gov These metabolites are primarily the result of hydroxylation and subsequent glucuronidation or hydrolysis of the parent molecule. fda.govinvivochem.com The major metabolites found in excreta, particularly urine, include M11, M12, and M13, which account for a significant portion of the administered dose. fda.gov Other identified metabolites include M2, M10, M16, and M17. fda.govinvivochem.com The primary hydroxylated metabolite is 5-hydroxypomalidomide, which can be further conjugated to form glucuronides. nih.gov
| Metabolite Designation | Formation Pathway | Excretion in Urine (% of Dose) fda.gov | Notes |
|---|---|---|---|
| M11 | Glutarimide (B196013) Ring Hydrolysis | 23.3% | One of the most abundant metabolites in urine. |
| M12 | Hydroxylation and Glucuronidation | 17.1% | A major glucuronide conjugate. |
| M13 | Hydroxylation and Glucuronidation | 12.4% | A major glucuronide conjugate. |
| M16 | Phthalimide (B116566) Ring Hydroxylation | 7.0% | Oxidative metabolite. |
| M17 | Phthalimide Ring Hydroxylation | 3.2% | Oxidative metabolite. |
| M10 | Glutarimide Ring Hydrolysis | 1.5% | Hydrolytic product. |
| M2 | Phthalimide Ring Hydrolysis | 1.4% | Hydrolytic product. |
| 5-Hydroxypomalidomide | Phthalimide Ring Hydroxylation | N/A (Precursor) | Primary oxidative metabolite formed by CYP enzymes. nih.govnih.gov |
Primary Metabolic Pathways, including Hydroxylation and Glucuronidation
Pomalidomide is cleared through several parallel metabolic pathways. nih.gov The most significant route of metabolism is enzymatic oxidation via the cytochrome P450 system, primarily involving hydroxylation of the phthalimide ring, followed by phase II conjugation with glucuronic acid. nih.govresearchgate.netinvivochem.com This pathway of hydroxylation and subsequent glucuronidation accounts for approximately 43% of the total administered dose. nih.govnih.govfda.gov The main site of oxidation is the C-5 position of the phthaloyl ring, leading to the formation of 5-hydroxypomalidomide. nih.govnih.gov This hydroxylated intermediate is then readily converted to glucuronide conjugates, such as metabolites M12 and M13. fda.govinvivochem.com Another key metabolic route is the hydrolysis of the glutarimide or phthalimide rings, which is a non-CYP-dependent process. nih.govfda.gov
Role of Cytochrome P450 Enzyme Systems (e.g., CYP1A2, CYP3A4, CYP2C19, CYP2D6)
In vitro studies using recombinant human CYP enzymes have identified the specific isoforms responsible for the oxidative metabolism of pomalidomide. nih.gov The formation of hydroxylated metabolites is predominantly mediated by CYP1A2 and CYP3A4. nih.govresearchgate.netnih.govinvivochem.comdrugbank.com These two enzymes are considered the primary contributors to the CYP-mediated clearance of the drug. invivochem.comscispace.com
Further investigations have delineated minor roles for other CYP isoforms, including CYP2C19 and CYP2D6. researchgate.netfda.govinvivochem.comdrugbank.com Based on in vitro data, the relative contributions of these enzymes to pomalidomide metabolism have been estimated. fda.gov
| CYP450 Enzyme | Role in Pomalidomide Metabolism | Relative Contribution fda.gov |
|---|---|---|
| CYP1A2 | Primary | ~54% |
| CYP3A4 | Primary | ~30% |
| CYP2C19 | Minor | ~11% |
| CYP2D6 | Minor | ~4% |
Contribution of Non-CYP Dependent Hydrolysis to Metabolism
A substantial portion of pomalidomide's metabolism occurs independently of the cytochrome P450 system through chemical hydrolysis. nih.govresearchgate.net This non-enzymatic pathway primarily involves the hydrolytic opening of the glutarimide ring, giving rise to metabolites M10 and M11. invivochem.com This hydrolysis pathway is a significant clearance mechanism, accounting for approximately 25% of an administered dose recovered in excreta. nih.govfda.gov Hydrolysis of the phthalimide ring to form metabolite M2 also occurs, but to a lesser extent. invivochem.com
Assessment of Metabolite Pharmacological Activity in Preclinical Assays
The pharmacological activity of pomalidomide's major metabolites has been evaluated in a series of preclinical in vitro assays to determine their potential contribution to the parent drug's efficacy. nih.gov These assays included measures of anti-proliferative effects on multiple myeloma (MM) cells, immunomodulatory activity via enhancement of T-cell interleukin-2 (B1167480) (IL-2) production, and anti-inflammatory effects through inhibition of tumor necrosis factor-alpha (TNF-α) production. nih.gov The results from these preclinical evaluations consistently demonstrated that the hydroxylated metabolites and hydrolysis products of pomalidomide are substantially less pharmacologically active than the parent compound. nih.govdrugbank.comscispace.com Specifically, the metabolites were found to be at least 26-fold less potent than pomalidomide in these functional assays. nih.govdrugbank.com This indicates that the observed clinical activity of pomalidomide is attributable to the parent drug itself, rather than its metabolites.
Excretion Pathways in Preclinical Models
Preclinical studies, primarily in monkeys and rats, have been conducted to elucidate the routes and extent of pomalidomide excretion. These investigations are crucial for understanding the clearance mechanisms of the compound before human clinical trials.
Studies in cynomolgus monkeys using [¹⁴C]-pomalidomide have demonstrated that the primary route of excretion for the total radioactivity is through the kidneys. Following either intravenous or oral administration to monkeys, approximately 72% of the administered radioactive dose was recovered in the urine. fda.gov Fecal excretion represented a secondary, but significant, pathway, accounting for about 12% of the dose. fda.gov
A tissue distribution study in rats using [¹⁴C]-pomalidomide showed that the highest concentrations of radioactivity were found in the organs of excretion, including the renal cortex, medulla, and urinary bladder, further supporting the significance of the renal pathway. fda.gov
Interactive Data Table: Excretion of Total Radioactivity in Cynomolgus Monkeys
| Excretion Route | Percentage of Administered Dose (%) |
| Renal (Urine) | ~72 |
| Fecal | ~12 |
| Total Accounted For | ~84 |
Note: The data is derived from preclinical studies in cynomolgus monkeys following either intravenous or oral administration of [¹⁴C]-pomalidomide. fda.gov
While specific percentages of unchanged drug in the excreta of preclinical models are not extensively detailed in the available literature, human studies provide a reference point. In humans, unchanged pomalidomide accounted for approximately 2.2% of the recovered dose in urine and 7.7% in feces. fda.gov It is a reasonable expectation that animal models would exhibit a similar pattern of a small fraction of the dose being excreted as the parent compound. nih.gov General principles of comparative pharmacokinetics suggest that drugs with high urinary excretion in animals are likely to have high urinary excretion in humans, though animal models may sometimes underpredict human urinary excretion. nih.gov
In a study involving male monkeys administered a single oral or intravenous dose of ¹⁴C-pomalidomide, the disposition of the drug was investigated. pmda.go.jp Following oral administration, unchanged pomalidomide was the major circulating component in plasma at all measured time points up to 48 hours, accounting for 83.46% to 90.49% of the total plasma radioactivity. pmda.go.jp This indicates good absorption and that metabolites, while present, constitute a smaller fraction of the circulating radioactive entities in this preclinical model.
Pharmacodynamic and Mechanistic Research Applications of Pomalidomide 5 C14 Nh2 Hydrochloride in Preclinical Models
Molecular Target Engagement and Protein Interaction Studies
Direct Binding to Cereblon (CRBN) as an E3 Ligase Ligand
Pomalidomide (B1683931) directly binds to Cereblon (CRBN), a crucial component of the Cullin-ring E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govnih.govnih.gov This binding is a critical initiating step for its therapeutic effects. patsnap.comrsc.org The interaction is primarily mediated by the thalidomide-binding domain of CRBN, which contains a conserved pocket that accommodates immunomodulatory drugs like pomalidomide. nih.gov The glutarimide (B196013) moiety of pomalidomide is essential for this binding. nih.gov Studies have shown that pomalidomide's affinity for CRBN is higher than that of its predecessors, thalidomide (B1683933) and lenalidomide (B1683929), which may contribute to its enhanced potency. rsc.orgercongressi.it The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase, a process often referred to as "molecular glue" activity. ercongressi.it
Modulation of E3 Ubiquitin Ligase Complex Function
Upon binding to CRBN, pomalidomide modulates the function of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.govnih.gov This modulation does not inhibit the ligase's intrinsic activity but rather redirects its substrate selection. wikipedia.org The pomalidomide-CRBN complex recruits new protein substrates, termed neosubstrates, to the E3 ligase for ubiquitination and subsequent proteasomal degradation. nih.govrsc.org This altered function is central to the diverse biological activities of pomalidomide.
Induction of Targeted Protein Degradation (e.g., Ikaros and Aiolos transcription factors)
A key consequence of pomalidomide's interaction with CRBN is the targeted degradation of specific proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govrsc.org Pomalidomide enhances the binding of Ikaros and Aiolos to the CRL4^CRBN^ complex, leading to their ubiquitination and proteasomal degradation. nih.govashpublications.org The degradation of these transcription factors is a primary mechanism behind pomalidomide's anti-myeloma and immunomodulatory effects. rsc.orgtandfonline.com The depletion of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and MYC, which are critical for the survival and proliferation of multiple myeloma cells. rsc.orgnih.gov
Cellular and Biochemical Effects in Preclinical Systems
Inhibition of Tumor Cell Proliferation and Induction of Apoptosis in Myeloma Cell Lines
Pomalidomide has been shown to directly inhibit the proliferation of multiple myeloma (MM) cell lines and induce apoptosis. nih.govnih.gov Studies on various MM cell lines, including MM1.S, RPMI8226, and OPM2, have demonstrated a dose- and time-dependent inhibition of cell growth. nih.govresearchgate.net For instance, in RPMI8226 and OPM2 cells, pomalidomide suppressed proliferation with IC50 values of 8 µM and 10 µM, respectively, after 48 hours of culture. researchgate.net The anti-proliferative effects are linked to the induction of cell cycle arrest, partly through the upregulation of the cell cycle inhibitor p21^WAF-1^. nih.govnih.gov Furthermore, pomalidomide promotes apoptosis in myeloma cells by inducing caspase-8 activity and sensitizing cells to Fas-mediated cell death. nih.govresearchgate.net The degradation of Ikaros and Aiolos, leading to the suppression of IRF4 and Myc, is a key driver of these anti-proliferative and pro-apoptotic effects. rsc.orgnih.gov
Table 1: Effect of Pomalidomide on Myeloma Cell Line Viability
| Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |
| RPMI8226 | 8 | 48 | researchgate.net |
| OPM2 | 10 | 48 | researchgate.net |
| MM1.S | Not specified | 72 | nih.gov |
Immunomodulatory Mechanisms (e.g., T cell and NK cell activation, cytokine modulation)
Pomalidomide exerts potent immunomodulatory effects by enhancing the activity of immune effector cells and modulating cytokine production. patsnap.comnih.gov
T Cell Activation: Pomalidomide co-stimulates T cells, leading to increased proliferation and production of Th1-type cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ). nih.govnih.govnih.gov This T cell activation is a direct result of the degradation of the transcriptional repressors Ikaros and Aiolos, which normally suppress IL-2 expression. nih.govnih.gov
NK Cell Activation: Pomalidomide enhances the cytotoxic activity of Natural Killer (NK) cells against tumor cells. nih.govtandfonline.com This is achieved both directly and indirectly through the T-cell-mediated production of IL-2, a potent activator of NK cells. frontiersin.org Pomalidomide also increases the expression of stress proteins on tumor cells, potentially making them more susceptible to NK cell-mediated killing. asm.org
Table 2: Immunomodulatory Effects of Pomalidomide
| Immune Cell/Cytokine | Effect | Mechanism | References |
| T Cells | Activation and Proliferation | Degradation of Ikaros and Aiolos, leading to increased IL-2 production. | nih.govnih.govnih.gov |
| NK Cells | Enhanced Cytotoxicity | Increased T-cell derived IL-2, direct activation. | nih.govtandfonline.comfrontiersin.org |
| IL-2 | Increased Production | Degradation of Ikaros and Aiolos, relieving repression of the IL-2 gene. | nih.govnih.gov |
| IFN-γ | Increased Production | T-cell activation. | nih.govnih.gov |
| TNF-α | Inhibited Production | Direct effect on monocytes. | |
| IL-6 | Decreased Secretion | Modulation of cytokine signaling pathways. | nih.gov |
Anti-angiogenic Properties in In Vitro Assays
Pomalidomide is recognized as a potent anti-angiogenic agent, a property extensively evaluated in various preclinical models. nih.govpatsnap.com Its mechanism involves inhibiting the formation of new blood vessels, a process critical for tumor growth, by downregulating key signaling molecules such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). patsnap.com Research indicates that pomalidomide's anti-angiogenic activity is more powerful than that of its parent compound, thalidomide. nih.gov
Interestingly, the manifestation of this anti-angiogenic activity can be model-dependent. In an ex vivo rat aortic ring (RAR) assay, treatment with 50 μM pomalidomide did not significantly inhibit microvessel outgrowth, a response similar to thalidomide in the same assay. mdpi.com In contrast, lenalidomide showed a significant decrease in outgrowth in this specific model. mdpi.com It has been suggested that certain compounds like thalidomide and pomalidomide may require metabolic activation to exert their full biological effects, which might not occur in this type of ex vivo setting. mdpi.com
Further mechanistic studies have sought to identify the molecular pathways governing pomalidomide's anti-angiogenic effects. One of the primary targets of pomalidomide for its anti-myeloma activity is the protein cereblon (CRBN). arvojournals.org However, research using a corneal micropocket assay in mice suggests that cereblon may not be essential for the anti-angiogenic activity of pomalidomide. arvojournals.org In these studies, pomalidomide inhibited corneal angiogenesis induced by bFGF to the same degree in both wild-type mice and CRBN knockout (KO) mice, indicating that this specific action is independent of cereblon. arvojournals.org
Investigating Drug Resistance Mechanisms in Preclinical Models
Pomalidomide has demonstrated significant efficacy in preclinical models of multiple myeloma (MM) that have developed resistance to lenalidomide. nih.govresearchgate.net The combination of pomalidomide with dexamethasone (B1670325), in particular, shows potent anti-proliferative and pro-apoptotic activity in both lenalidomide-sensitive and lenalidomide-resistant MM cell lines. nih.gov In xenograft models using the lenalidomide-resistant H929 R10-1 cell line, this combination synergistically inhibited tumor growth compared to either agent alone. nih.gov The mechanism in these resistant cells mirrors the known activity of immunomodulatory drugs (IMiDs) in sensitive cells, including the degradation of the transcription factor Aiolos (IKZF3) and the downregulation of interferon regulatory factor 4 (IRF4) and MYC. nih.gov
A primary mechanism of acquired resistance to IMiDs is the loss or mutation of their target protein, cereblon (CRBN). multiplemyelomahub.com Studies have shown that re-introducing wild-type CRBN into lenalidomide-resistant MM cell lines, such as MM.1SLenRes and OPM2LenRes, can restore their sensitivity to the drug. multiplemyelomahub.com Beyond CRBN, alternative resistance pathways have been identified. For instance, the activation of the STAT3 and IL-6 pathways has been implicated in acquired lenalidomide resistance. multiplemyelomahub.com Research demonstrated that targeting this pathway with a selective STAT3 inhibitor, PB-1-102, re-sensitized lenalidomide-resistant cells to lenalidomide, inducing a synergistic downregulation of IRF4 and MYC and promoting anti-myeloma activity. multiplemyelomahub.com
Cereblon (CRBN) is the essential molecular target for the anti-proliferative activities of both lenalidomide and pomalidomide in multiple myeloma. nih.govnih.gov The expression level of CRBN is a critical determinant of sensitivity and resistance to these agents. Preclinical studies have firmly established that a reduction or absence of CRBN protein is a key mechanism of acquired resistance. nih.govashpublications.org In multiple myeloma cell lines made resistant to lenalidomide or pomalidomide through long-term drug exposure, CRBN protein levels were found to be greatly reduced. nih.govnih.gov
Depletion of CRBN in human myeloma cell lines (HMCLs) via shRNA not only is initially cytotoxic but also renders the surviving cells highly resistant to both lenalidomide and pomalidomide. ashpublications.orgnih.gov These CRBN-depleted cells, however, retain their sensitivity to other classes of anti-myeloma drugs like bortezomib (B1684674) and dexamethasone, demonstrating the specificity of the resistance mechanism. ashpublications.orgresearchgate.net Genetic analysis of the isogenic MM1.S cell line and its lenalidomide-resistant derivative (MM1.Sres) revealed that an acquired deletion of the CRBN gene was a primary differentiating event leading to resistance. ashpublications.org This loss of CRBN expression was associated with complete resistance to both lenalidomide and pomalidomide. ashpublications.org While a direct correlation between baseline CRBN mRNA or protein levels and initial sensitivity across different cell lines can be inconsistent, its loss is consistently linked to the development of acquired resistance. multiplemyelomahub.comnih.gov
Table 1: Cereblon (CRBN) Status and IMiD® Drug Resistance in Preclinical Cell Line Models
| Cell Line Model | Key Finding | Implication for Resistance | Reference(s) |
|---|---|---|---|
| DF15R | Generated by long-term culture in pomalidomide; exhibits greatly reduced CRBN protein levels compared to the parental DF15 line. | Acquired pomalidomide resistance is linked to CRBN downregulation. | nih.govresearchgate.net |
| H929-1051, -1052, etc. | Generated by long-term culture in lenalidomide; show decreased CRBN gene and protein expression. | Acquired lenalidomide resistance is associated with reduced CRBN levels. | nih.gov |
| MM1.Sres | Isogenic line made resistant to lenalidomide; found to have an acquired deletion of the CRBN gene. | Genetic loss of CRBN is a direct cause of lenalidomide and pomalidomide resistance. | ashpublications.org |
| CRBN-depleted HMCLs (OPM2, H929, etc.) | shRNA-mediated knockdown of CRBN resulted in acquired, near-complete resistance to lenalidomide and pomalidomide. | CRBN is essential for the cytotoxic activity of pomalidomide. | ashpublications.orgresearchgate.net |
| MM.1SLenRes, KMS11LenRes | Resistant cell lines show a significant decrease or absence of CRBN. | Deficiency or mutation in CRBN is a common mechanism of acquired IMiD resistance. | multiplemyelomahub.com |
Preclinical Studies on Synergistic Effects in Combination Research
Pomalidomide is frequently evaluated in combination with other therapeutic agents to enhance its anti-tumor effects and overcome resistance, with preclinical studies often revealing synergistic interactions. youtube.com A prominent example is the combination of pomalidomide and dexamethasone. This pairing has been shown to produce strong synergistic effects on the induction of apoptosis in both lenalidomide-sensitive and lenalidomide-resistant multiple myeloma cell lines. nih.gov Furthermore, in xenograft models of lenalidomide-resistant myeloma, the pomalidomide-dexamethasone combination synergistically inhibited tumor growth. nih.gov
The synergistic potential of pomalidomide extends to other classes of drugs as well. In IMiD-resistant cell lines, the combination of pomalidomide with a selective HDAC6 inhibitor, A452, was found to synergistically reduce cell viability and induce apoptosis. researchgate.net This suggests that targeting parallel or compensatory signaling pathways can restore or enhance sensitivity to pomalidomide. The combination of pomalidomide with the XPO1 inhibitor selinexor (B610770) and dexamethasone has also been explored, with the all-oral regimen showing potent activity that has progressed to clinical trials based on preclinical rationale. youtube.com These studies highlight a key strategy in preclinical research: combining pomalidomide with agents that have distinct mechanisms of action to achieve synergistic cytotoxicity and potentially circumvent drug resistance. nih.govresearchgate.net
Table 2: Preclinical Synergistic Combinations with Pomalidomide
| Combination | Model System | Observed Synergistic Effect | Mechanism of Synergy | Reference(s) |
|---|---|---|---|---|
| Pomalidomide + Dexamethasone | Lenalidomide-resistant MM cell lines (H929 R10-1) and xenografts | Inhibition of tumor growth; Induction of apoptosis. | Modulation of pro-apoptotic pathways; Degradation of IKZF3 and downregulation of IRF4/MYC. | nih.gov |
| Pomalidomide + A452 (HDAC6 inhibitor) | IMiD-resistant MM cell lines | Reduction in cell viability and growth; Induction of apoptosis. | A452 helps overcome resistance, decreasing c-Myc and IRF-4 when combined with IMiDs. | researchgate.net |
| Pomalidomide + Selinexor + Dexamethasone | Multiple Myeloma | Potent anti-myeloma activity. | Combination of a novel immunomodulatory drug with an XPO1 inhibitor. | youtube.com |
Advanced Analytical Methodologies for Pomalidomide 5 C14 Nh2 Hydrochloride Research
Radiometric Detection Techniques
Radiometric techniques are the cornerstone of ADME studies using ¹⁴C-labeled compounds. These methods directly measure the radioactive decay of the carbon-14 (B1195169) isotope to quantify the total amount of drug-related material in a given biological sample.
Liquid Scintillation Counting (LSC) for Total Radioactivity Quantification
Liquid Scintillation Counting (LSC) is the primary method for quantifying the total radioactivity in biological matrices such as plasma, urine, and feces. openmedscience.com In this technique, the sample is mixed with a liquid scintillation cocktail. The energy from the beta particles emitted by the ¹⁴C atoms is transferred to solvent molecules in the cocktail, which in turn excites fluor molecules (scintillators). nih.gov As the fluors return to their ground state, they emit photons of light. nih.govyoutube.com A photomultiplier tube (PMT) within the LSC instrument detects these light flashes, converting them into electrical pulses. The number of pulses is proportional to the amount of radioactivity in the sample. wikipedia.org
In a human ADME study involving [¹⁴C]pomalidomide, LSC was essential for determining the mass balance and routes of excretion. Following a single oral dose, the total recovery of the radioactive dose was measured in urine and feces collected over several days. This quantification confirmed that the drug was well-absorbed after oral administration. ethz.ch The data demonstrated that the primary route of elimination for all drug-related material was via the kidneys. nih.gov
| Excretion Route | Mean Recovery (% of Administered Radioactive Dose) | Reference |
|---|---|---|
| Urine | 73% | ethz.ch |
| Feces | 15% | ethz.ch |
| Total Recovery | 88% | ethz.ch |
Accelerator Mass Spectrometry (AMS) for Ultra-Low Concentration Detection
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive technique that can quantify isotopes at levels far below the detection limits of LSC. nih.govnih.gov Unlike LSC, which counts decaying particles, AMS accelerates ions to very high energies and separates them based on mass, allowing for the direct counting of individual ¹⁴C atoms. wikipedia.orglibretexts.org This process involves converting the sample into ions, accelerating them in a particle accelerator, and using powerful magnets to separate the ¹⁴C ions from more abundant isotopes like ¹²C and interfering isobars such as ¹⁴N. wikipedia.org
The extraordinary sensitivity of AMS makes it ideal for studies involving very low doses of a radiolabeled drug (microdosing) or for quantifying drug concentrations in samples where the amount of material is limited. openmedscience.comnih.govclinmedjournals.org In the context of pomalidomide (B1683931) research, AMS could be employed to:
Conduct human ADME studies with significantly lower radioactive doses, enhancing subject safety. tandfonline.com
Characterize the pharmacokinetic profile in pediatric or other sensitive populations where radiation exposure must be minimized. nih.gov
Quantify drug and metabolite levels in small tissue biopsy samples or from low-volume samples collected over long periods. pharmaron.compharmaron.com
This technology enables the gathering of crucial human metabolism data earlier in the drug development process. ethz.chtandfonline.com
Emerging Research Directions and Future Prospects for Pomalidomide 5 C14 Nh2 Hydrochloride
Applications in Targeted Protein Degradation (PROTAC) Technology Research
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs). researchgate.net They consist of a ligand that binds to a POI, a linker, and a ligand for an E3 ubiquitin ligase. Pomalidomide-5-C14-NH2 (hydrochloride) plays a pivotal role in the synthesis of PROTACs that recruit the CRBN E3 ligase. medchemexpress.com
Strategic Use of Pomalidomide-5-C14-NH2 (hydrochloride) as an E3 Ligase Ligand in PROTAC Synthesis
Pomalidomide-5-C14-NH2 (hydrochloride) is a derivative of pomalidomide (B1683931) designed for use in PROTAC development. medchemexpress.comtargetmol.com The amine group introduced at the 5-position via a C14 linker serves as a versatile attachment point for connecting a linker, which is then further conjugated to a ligand for a target protein. medchemexpress.com This strategic functionalization allows for the systematic synthesis of PROTACs.
The synthesis of pomalidomide-based PROTACs often involves coupling the amine group of Pomalidomide-5-C14-NH2 with a suitable functional group on the linker, which is in turn attached to a ligand for the target protein. For example, researchers have synthesized pomalidomide-based PROTACs targeting the epidermal growth factor receptor (EGFR) by reacting a pomalidomide derivative with various targeting moieties. nih.gov This modular approach facilitates the creation of diverse PROTAC libraries to screen for optimal degradation of a given target. sigmaaldrich.com
Mechanistic Studies on Ternary Complex Formation and Stability
The efficacy of a PROTAC is critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govdundee.ac.uk The characteristics of the pomalidomide-derived E3 ligase ligand, including its binding affinity for CRBN and the nature of the linker attachment, significantly influence the thermodynamics and kinetics of ternary complex formation. nih.govdundee.ac.uk
Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are employed to study these interactions. nih.govresearchgate.net These studies provide insights into the cooperativity of binding, which is a measure of how the binding of one component influences the binding of the other. nih.gov Understanding the structural basis of these ternary complexes, often through X-ray crystallography, is crucial for rationally designing more potent and selective degraders. nih.govnih.gov The stability of this complex is a key determinant of the subsequent ubiquitination and degradation of the target protein. dundee.ac.uk
Design and Evaluation of Novel PROTAC Libraries
The modular nature of PROTACs, enabled by building blocks like Pomalidomide-5-C14-NH2 (hydrochloride), allows for the creation of extensive libraries where the linker length and composition, as well as the target ligand, can be systematically varied. sigmaaldrich.com This is essential because even subtle changes can significantly impact the formation and stability of the ternary complex and, consequently, the degradation efficiency. sigmaaldrich.com
For instance, a library of pomalidomide-based PROTACs was designed to target histone deacetylase 8 (HDAC8), leading to the identification of a selective degrader. nih.gov Similarly, pomalidomide has been incorporated into PROTACs targeting B-Raf for degradation. nih.gov The evaluation of these libraries involves assessing the degradation of the target protein (e.g., using Western blotting), determining the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), and confirming that the degradation occurs via the ubiquitin-proteasome pathway. nih.gov
| Parameter | Description | Relevance in PROTAC Research |
| DC50 | The concentration of a PROTAC at which 50% of the target protein is degraded. | Measures the potency of the PROTAC. |
| Dmax | The maximum percentage of target protein degradation achievable with a given PROTAC. | Indicates the efficacy of the PROTAC. |
| Ternary Complex Stability | The durability of the interaction between the target protein, PROTAC, and E3 ligase. | A key determinant of successful ubiquitination and degradation. |
Contributions to Stable Isotope Tracer-Based Metabolomics in Preclinical Studies
The incorporation of a Carbon-14 (B1195169) (¹⁴C) stable isotope in Pomalidomide-5-C14-NH2 (hydrochloride) makes it a valuable tool for stable isotope tracer-based metabolomics studies. nih.gov This technique involves introducing isotopically labeled compounds into biological systems to trace their metabolic fate. nih.govdoi.org
In preclinical studies, [¹⁴C]pomalidomide has been used to investigate its absorption, metabolism, and excretion. nih.gov Following oral administration, the radioactivity from [¹⁴C]pomalidomide is tracked in plasma, urine, and feces to create a mass balance and identify the major metabolic pathways. nih.gov Such studies have revealed that pomalidomide is extensively metabolized, with key pathways including hydroxylation followed by glucuronidation. nih.gov The use of the ¹⁴C label allows for the sensitive detection and quantification of the parent compound and its various metabolites, providing a comprehensive picture of its disposition in the body. nih.gov This information is crucial for understanding the drug's pharmacokinetic profile.
Global stable-isotope tracing metabolomics workflows can be employed to achieve a metabolome-wide analysis of labeled metabolites, enhancing the coverage and accuracy of these studies. nih.govrsc.org
Mechanistic Insights into Analog-Specific Effects and Structure-Activity Relationships of IMiDs in Preclinical Models
The development of analogs like Pomalidomide-5-C14-NH2 (hydrochloride) contributes significantly to understanding the structure-activity relationships (SAR) of immunomodulatory drugs (IMiDs). nih.gov IMiDs, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide, exert their effects by binding to CRBN and inducing the degradation of specific neosubstrate proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov
By systematically modifying the pomalidomide scaffold, as with the introduction of the C14-NH2 linker, researchers can probe how different functional groups and substitution patterns influence CRBN binding and substrate degradation. nih.gov For example, studies on various IMiD analogs have revealed that even small structural changes can alter the substrate specificity of the CRBN-IMiD complex. nih.gov The hydroxylation of pomalidomide, for instance, can affect its interaction with different zinc finger domains of target proteins. nih.gov These investigations provide a deeper understanding of the molecular basis for the therapeutic effects and potential side effects of IMiDs, guiding the design of next-generation degraders with improved selectivity and efficacy. nih.govnih.gov
Development of Novel Research Probes and Chemical Biology Tools based on Pomalidomide-5-C14-NH2 (hydrochloride)
Beyond its direct application in PROTAC synthesis, Pomalidomide-5-C14-NH2 (hydrochloride) serves as a platform for creating a variety of chemical biology tools. The reactive amine handle can be used to attach fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels.
These probes can be used to:
Visualize the subcellular localization of CRBN: By attaching a fluorescent reporter, researchers can track the location of CRBN within cells and how it changes upon treatment with IMiDs or PROTACs.
Identify novel CRBN-interacting proteins: Using affinity-based pulldown assays with a biotinylated pomalidomide probe, it is possible to isolate and identify new proteins that interact with CRBN.
Map the binding site of pomalidomide on CRBN: Photo-affinity labeling can be used to covalently link the pomalidomide derivative to its binding pocket on CRBN, allowing for precise mapping of the interaction site.
Furthermore, pomalidomide-based homo-PROTACs have been synthesized to induce the self-degradation of CRBN, providing a tool to study the endogenous functions of this E3 ligase. researchgate.net The development of such specialized research probes is essential for dissecting the complex biology of the ubiquitin-proteasome system and the mechanism of action of IMiDs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
